1-(Trifluoromethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-3-1-9-2-4-10/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTNHXJUEGTRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627746 | |
| Record name | 1-(Trifluoromethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78409-50-4 | |
| Record name | 1-(Trifluoromethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for 1-(Trifluoromethyl)piperazine and its Isomers
The construction of the this compound scaffold can be achieved through various modern synthetic methodologies. These routes focus on efficiency, selectivity, and safety, addressing the challenges associated with introducing the trifluoromethyl group and controlling stereochemistry.
While this compound itself is achiral, substitution on the piperazine (B1678402) ring can create stereogenic centers, necessitating stereocontrolled synthetic methods. Enantioselective synthesis aims to produce a single enantiomer directly. Methods developed for related chiral piperazines, such as asymmetric lithiation-trapping of N-Boc protected piperazines, represent a potential strategy for creating chiral derivatives. mdpi.com
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a common alternative. High-performance liquid chromatography (HPLC) using chiral stationary phases is a well-established technique for resolving racemic piperazine derivatives. mdpi.com A developed capillary electrophoresis (CE) method has also proven effective for the chiral separation of piperazine-based H1-antihistamine drugs using sulfated β-cyclodextrin as a chiral selector. nih.gov This CE method offers a robust and precise approach that could be adapted for the resolution of chiral this compound derivatives. nih.gov
Table 1: Chiral Resolution Technique for Piperazine Derivatives
| Technique | Chiral Selector | Key Parameters | Application |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Sulfated β-cyclodextrin | Buffer pH, selector concentration, organic modifier | Separation of H1-antihistamine drug enantiomers nih.gov |
| Chiral HPLC | Amylose-based columns | Mobile phase composition (e.g., n-Hexane/Isopropanol) | Separation of nitropropranolol enantiomers mdpi.com |
The direct introduction of a trifluoromethyl (CF₃) group onto a piperazine scaffold is a key synthetic challenge. The unique electronic properties of the CF₃ group require specialized reagents and reaction conditions. Modern organofluorine chemistry provides several powerful strategies. cas.cn
Nucleophilic Trifluoromethylation : This approach utilizes a nucleophilic "CF₃⁻" source, with Ruppert's reagent (TMSCF₃ or trifluoromethyltrimethylsilane) being the most common. cas.cn It can react with electrophilic sites on a piperazine precursor.
Electrophilic Trifluoromethylation : These methods employ an electrophilic "CF₃⁺" source, such as Umemoto's or Togni's reagents. They are effective for the trifluoromethylation of nucleophilic substrates.
Radical Trifluoromethylation : This strategy involves the generation of a trifluoromethyl radical (•CF₃), often from reagents like sodium triflinate (Langlois' reagent) or via photoredox catalysis. This radical can then engage with the piperazine scaffold. cas.cn
The choice of strategy depends on the specific substrate and the desired substitution pattern. For the synthesis of 1-(Aryl)piperazines, the trifluoromethyl group is typically pre-installed on the aromatic ring before its coupling with the piperazine moiety.
Table 2: Overview of Trifluoromethylation Strategies
| Strategy | Reagent Type | Common Reagents | Reaction Mechanism |
|---|---|---|---|
| Nucleophilic | "CF₃⁻" source | TMSCF₃ (Ruppert's Reagent) | Nucleophilic attack on an electrophile |
| Electrophilic | "CF₃⁺" source | Togni's reagents, Umemoto's reagents | Electrophilic attack on a nucleophile |
| Radical | "•CF₃" source | Sodium triflinate, CF₃I (with initiator) | Radical addition/substitution |
The transition from laboratory-scale synthesis to industrial production necessitates the development of safe, cost-effective, and scalable procedures. For piperazine synthesis, this includes minimizing the use of hazardous reagents and optimizing reaction conditions. A key area of development is in reductive amination reactions, which are fundamental to forming C-N bonds. Traditional methods often rely on borohydride (B1222165) reagents like sodium triacetoxyborohydride, which can be problematic on a large scale. thieme-connect.com
A significant advancement is the use of continuous-flow hydrogenation. thieme-connect.com This technique generates hydrogen gas on demand and passes it with the reactant stream through a catalyst-filled cartridge. This approach avoids the storage of large quantities of flammable hydrogen gas and often allows for higher throughput and easier purification, making it an inherently safer and more scalable alternative for synthesizing piperazine derivatives. thieme-connect.com
Nucleophilic substitution and reductive amination are two of the most prevalent and versatile methods for constructing N-substituted piperazine derivatives. mdpi.com
Nucleophilic Substitution : This method typically involves the reaction of piperazine, acting as a nucleophile, with an electrophilic partner. For the synthesis of 1-(trifluoromethylphenyl)piperazine, this involves the reaction of piperazine with a trifluoromethyl-substituted aryl halide (e.g., 1-chloro-3-(trifluoromethyl)benzene). researchgate.net These reactions, particularly with aryl halides, often require a catalyst, such as palladium-based systems (Buchwald-Hartwig amination) or copper catalysts (Ullmann reaction), to facilitate the C-N bond formation. mdpi.com
Reductive Amination : This powerful reaction forms a C-N bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. thieme-connect.com For instance, this compound could be synthesized by reacting piperazine with a trifluoromethyl-substituted benzaldehyde, followed by reduction. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced to the final amine. This method is highly valued for its broad substrate scope and high efficiency. nih.govresearchgate.net
Table 3: Comparison of Core Piperazine Synthesis Methods
| Method | Reactants | Key Features | Typical Application |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine + Alkyl/Aryl Halide | C-N bond formation via displacement; often requires a catalyst for aryl halides. mdpi.comresearchgate.net | Synthesis of N-aryl and N-alkyl piperazines. |
| Reductive Amination | Piperazine + Aldehyde/Ketone + Reducing Agent | Forms C-N bond via an iminium intermediate; wide range of compatible functional groups. thieme-connect.comnih.gov | Direct and scalable synthesis of N-benzylpiperazines and other N-alkyl derivatives. |
Synthesis of Novel this compound Derivatives
The this compound scaffold serves as a versatile building block for creating more complex molecules with tailored properties. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, leading to the development of novel conjugates and hybrid molecules.
The synthesis of novel derivatives often involves coupling the this compound core with other chemical moieties to create hybrid structures. This is typically achieved by reacting the free -NH group of the piperazine ring with a suitable electrophile.
For example, researchers have synthesized a series of trifluoromethylpyridine piperazine derivatives by combining the trifluoromethyl pyridine (B92270) moiety with piperazine, followed by a nucleophilic substitution reaction at the opposite nitrogen of the piperazine ring. frontiersin.orgnih.gov This strategy allows for the introduction of various substituents, leading to a library of compounds for biological screening. frontiersin.orgnih.gov Similarly, piperazine-triazole scaffolds have been created by employing click chemistry to link piperazine cores with various azides, demonstrating the modularity of this synthetic approach. nih.gov Another strategy involves the rational design of molecules that tether a benzamide (B126) and a sulfonamide moiety to the piperazine core to create potent inhibitors of specific biological targets. researchgate.net These approaches highlight how the this compound scaffold can be elaborated into diverse and complex chemical entities.
Incorporation into Complex Organic Molecules and Heterocyclic Systems
The this compound moiety is a significant building block in medicinal chemistry, valued for the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group. mdpi.com Its incorporation into larger, more complex structures is a common strategy in the development of novel bioactive compounds. The piperazine ring itself often serves as a versatile linker, connecting different active pharmacophores. nih.gov
A notable application is the synthesis of trifluoromethylpyridine piperazine derivatives. nih.govfrontiersin.org In these syntheses, the piperazine acts as a bridge between a trifluoromethylpyridine core and various substituents, introduced via nucleophilic substitution reactions. frontiersin.org This approach has led to the creation of libraries of compounds with potential applications in agrochemistry, such as plant activators designed to induce systemic acquired resistance against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.orgnih.gov
The trifluoromethylphenylpiperazine (TFMPP) scaffold has also been combined with elements of methylenedioxybenzylpiperazine (MDBP) to create novel N,N-disubstituted piperazines. nih.gov These hybrid molecules are synthesized through reductive amination, for instance, by reacting a monosubstituted TFMPP with a methylenedioxybenzaldehyde using a hydride source like sodium triacetoxyborohydride. nih.gov Such molecules are often investigated for their potential as designer drugs and for their interaction with serotonin (B10506) receptors. nih.gov
Furthermore, the trifluoromethyl group, a key feature of this compound, is frequently incorporated into various heterocyclic systems. Methodologies exist for creating trifluoromethyl-substituted heterocycles such as 1-aryl-3-trifluoromethylpyrazoles and 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. rsc.orgnih.gov These syntheses often involve cyclocondensation reactions or mechanochemical processes, demonstrating the diverse strategies available for embedding the trifluoromethyl motif into different ring systems. rsc.orgnih.gov
Catalyst-Mediated Synthesis and Reaction Optimization
Catalysis plays a crucial role in the efficient synthesis of molecules containing the this compound scaffold and related structures. Metal-catalyzed cross-coupling reactions are particularly prominent. For instance, Palladium (Pd)-catalyzed Suzuki-Miyaura coupling reactions are employed to form carbon-carbon bonds, enabling the attachment of the trifluoromethyl-bearing aryl group to other molecular fragments. mdpi.com Similarly, Copper (Cu)-catalyzed N-arylation reactions represent a key method for creating the crucial C-N bond between an aryl group and the piperazine nitrogen. nih.gov
Characterization of Synthetic Products and By-products
Spectroscopic Analysis in Synthetic Validation
The structural confirmation of this compound and its derivatives relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. scispace.combohrium.com
NMR Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. scispace.combohrium.com In ¹H NMR, characteristic signals for the protons on the piperazine ring and the aromatic phenyl ring confirm the basic scaffold. For ¹³C NMR, distinct resonances for the carbons in the trifluoromethyl group, the piperazine ring, and the aromatic system provide further structural validation. scispace.com
Vibrational Spectroscopy (FT-IR and Raman): These techniques are used to identify the functional groups present in the molecule. nih.gov The FT-IR and FT-Raman spectra of 1-(m-(trifluoromethyl)phenyl)piperazine have been recorded and analyzed in detail. nih.gov Specific vibrational modes, such as N-H stretching, C-H stretching of the piperazine ring, and various vibrations associated with the substituted phenyl ring, provide a unique fingerprint for the compound. scispace.comnih.gov For example, C-F stretching and bending vibrations associated with the -CF3 group are particularly diagnostic. sci-hub.box The combination of experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) allows for a detailed assignment of vibrational bands. scispace.comnih.gov
Below is a table summarizing characteristic spectral data for 1-(m-trifluoromethylphenyl)piperazine (TFMPP).
| Spectroscopic Technique | Region/Type | Characteristic Peaks/Signals | Reference |
| FT-IR | Vibrational Bands (cm⁻¹) | ~3173 (N-H stretch), ~2949, 2915, 2834 (C-H stretch, piperazine) | scispace.comnih.gov |
| FT-Raman | Vibrational Bands (cm⁻¹) | ~2954, 2833 (C-H stretch, piperazine) | scispace.comnih.gov |
| ¹H NMR | Chemical Shift (ppm) | Signals corresponding to aromatic and piperazine protons | scispace.com |
| ¹³C NMR | Chemical Shift (ppm) | Signals corresponding to aromatic, piperazine, and CF₃ carbons | scispace.com |
Chromatographic Methods for Purity Assessment and Isomer Differentiation
Chromatographic techniques are indispensable for assessing the purity of synthesized this compound derivatives and for the critical task of separating and identifying regioisomers. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed. researchgate.netunodc.org
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is highly effective for analyzing TFMPP and its derivatives. researchgate.netnih.gov This technique allows for the separation of the target compound from starting materials, by-products, and impurities. researchgate.net Crucially, GC can differentiate between the 2-, 3-, and 4-trifluoromethylphenylpiperazine regioisomers. nih.govsci-hub.box The elution order of these isomers is consistent, with the 2-TFMPP isomer typically eluting first, followed by 3-TFMPP, and then the most retained 4-TFMPP isomer. sci-hub.boxresearchgate.net The choice of the stationary phase in the GC column is a key factor in achieving good resolution. nih.gov
Liquid Chromatography (LC): LC methods, particularly LC-MS, are also used for the analysis of TFMPP, especially in complex matrices like biological fluids. mdma.chnih.gov These methods provide high sensitivity and selectivity for the detection and quantification of the compound and its metabolites. nih.govnih.gov
The following table summarizes typical chromatographic conditions for the differentiation of TFMPP isomers.
| Technique | Column/Stationary Phase | Elution Order | Key Findings | Reference |
| GC | Rxi®-17Sil MS | 2-TFMPP > 3-TFMPP > 4-TFMPP | Excellent resolution of the six regioisomeric compounds was achieved. | nih.gov |
| GC | Rtx-200 | 2-TFMPP > 3-TFMPP > 4-TFMPP | The position of the trifluoromethyl group on the phenyl ring determines the retention time. | researchgate.net |
| GC-NPD | Not specified | N/A | Developed for detection in biological fluids, showing high recovery and sensitivity. | researchgate.net |
Structural Elucidation via X-ray Crystallography
While spectroscopic and chromatographic methods provide essential information about connectivity and purity, single-crystal X-ray crystallography offers unambiguous proof of the three-dimensional molecular structure. This technique is the gold standard for determining bond lengths, bond angles, and the precise spatial arrangement of atoms within a crystal lattice.
Although a crystal structure for this compound itself is not detailed in the provided context, the technique has been successfully applied to complex derivatives incorporating structurally related moieties. For example, the structure of novel isatin-s-triazine hydrazone derivatives has been definitively confirmed by X-ray diffraction. mdpi.com This analysis not only validates the synthesized structure but also provides insights into intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. mdpi.com Similarly, the first cyclohexadienyl trifluoromethyl metal complex was fully characterized, including by X-ray crystallography, confirming its molecular geometry. mdpi.com
The data obtained from X-ray crystallography are crucial for understanding structure-activity relationships and for computational studies like molecular docking.
The table below presents example crystallographic data for a complex heterocyclic derivative, illustrating the type of information obtained from this method.
| Parameter | Value for Compound 6c (isatin-s-triazine hydrazone derivative) | Reference |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 10.3368(6) | mdpi.com |
| b (Å) | 11.9804(8) | mdpi.com |
| c (Å) | 12.7250(5) | mdpi.com |
| α (°) | 100.904(4) | mdpi.com |
| β (°) | 107.959(4) | mdpi.com |
| γ (°) | 109.638(6) | mdpi.com |
| Volume (ų) | 1334.36 | mdpi.com |
Medicinal Chemistry and Pharmacological Applications
Exploration of 1-(Trifluoromethyl)piperazine in Drug Discovery
The piperazine (B1678402) ring is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous commercially available drugs and its capacity to serve as a foundation for developing novel therapeutic agents nih.govnih.gov. When combined with a trifluoromethylphenyl group, the resulting compound, this compound (TFMPP), becomes a valuable building block in pharmaceutical research, largely due to the unique properties conferred by the trifluoromethyl (CF3) group. The CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a strategic addition in drug design mdpi.com.
This compound is a crucial starting material or intermediate in the synthesis of more complex pharmaceutical agents. Its bifunctional nature, with two nitrogen atoms in the piperazine ring, allows for various chemical modifications, making it a versatile scaffold ijpsr.comfrontiersin.orgnih.gov.
A notable example of its use is in the synthesis of Flibanserin, a medication developed for hypoactive sexual desire disorder. The original synthesis of Flibanserin begins with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one to yield the final product nih.gov. This highlights the role of the TFMPP moiety as a core structural component upon which the final drug molecule is assembled. The incorporation of the trifluoromethyl group is a common strategy in drug discovery to modulate the biological and chemical properties of drug candidates mdpi.comthieme-connect.com.
The trifluoromethylpiperazine scaffold is a cornerstone for the design of new psychoactive substances and therapeutic molecules esmed.orgauburn.edu. The piperazine moiety itself is a flexible core that allows for the synthesis of diverse compounds with a wide range of biological activities, including antidepressant, antipsychotic, and anxiolytic effects nih.govijpsr.com.
Researchers have synthesized and studied various derivatives by modifying the TFMPP structure to explore new pharmacological profiles. For instance, a series of N,N-disubstituted piperazines were created that incorporate the structural elements of both trifluoromethylphenylpiperazine (TFMPP) and methylenedioxybenzylpiperazine (MDBP) into a single molecule nih.gov. These hybrid compounds were evaluated for their serotonin (B10506) receptor binding affinities, demonstrating how the core scaffold can be elaborated to generate novel chemical entities with distinct receptor interaction profiles nih.gov. This approach of using TFMPP as a foundational structure allows medicinal chemists to systematically investigate structure-activity relationships and design agents with tailored pharmacological effects researchgate.net.
Mechanisms of Action and Biological Target Interactions
The pharmacological effects of this compound and its derivatives are primarily attributed to their interactions with neurotransmitter systems in the central nervous system. Extensive research has focused on elucidating their binding profiles at various receptors and their impact on monoamine neurotransmitters.
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) exhibits a notable affinity for several serotonin (5-HT) receptor subtypes. It acts as a non-selective serotonin agonist nih.gov. Studies have quantified its binding affinity (Ki) at multiple 5-HT receptors, revealing it to be a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors esmed.orgwikipedia.org. At the 5-HT2A receptor, it behaves as a weak partial agonist or an antagonist nih.govwikipedia.org. In contrast, it shows insignificant affinity for the 5-HT3 receptor esmed.orgwikipedia.org. The compound's interaction with these receptors is believed to mediate many of its psychotropic effects esmed.orgnih.gov.
Derivatives of TFMPP show varied binding profiles. For example, a study on N,N-disubstituted piperazines combining TFMPP and MDBP structures found that these new molecules displayed significant binding to 5-HT2B receptors, while their affinity for 5-HT1 receptor subtypes was generally reduced compared to 3-TFMPP nih.gov. This demonstrates that substitutions on the piperazine scaffold can significantly alter receptor selectivity and affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| 5-HT1A | 288 | Full Agonist | nih.gov |
| 5-HT1B | 132 | Full Agonist | nih.gov |
| 5-HT1D | 282 | Full Agonist | nih.gov |
| 5-HT2A | 269 | Weak Partial Agonist / Antagonist | nih.gov |
| 5-HT2C | 62 | Full Agonist | nih.gov |
The primary mechanism of TFMPP involves the potent modulation of the serotonin system. It acts as a selective serotonin-releasing agent and also binds to the serotonin transporter (SERT), inhibiting its reuptake wikipedia.orgcaymanchem.comcaymanchem.com. This dual action leads to a significant increase in the extracellular concentration of serotonin wikipedia.org.
On its own, TFMPP has been reported to have no significant effects on the reuptake or efflux of the catecholamines, dopamine and norepinephrine wikipedia.org. However, it is often co-administered with benzylpiperazine (BZP), a dopamine and norepinephrine releasing agent wikipedia.org. This combination produces a synergistic effect, increasing levels of all three major monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—which crudely mimics the neurochemical effects of MDMA ("Ecstasy") wikipedia.orgcaymanchem.com. The development of such triple reuptake inhibitors (TRIs) or SNDRIs (serotonin-norepinephrine-dopamine reuptake inhibitors) is an area of research for new antidepressants, with the theory that broader neurotransmitter enhancement may lead to improved efficacy wikipedia.orgnih.govmayoclinic.org. Beyond the monoamine systems, TFMPP has also been shown to inhibit the release of acetylcholine in hippocampal synaptosomes and can act as an antagonist at GABAA receptors nih.govuu.nl.
The binding of arylpiperazine ligands like TFMPP to serotonin receptors involves specific molecular interactions. A key interaction for 5-HT1A receptor affinity is the formation of a salt bridge between the protonated nitrogen atom of the piperazine ring and a conserved aspartate residue (Asp 116) within the receptor's binding site bg.ac.rs. Following this primary anchoring interaction, the aryl (trifluoromethylphenyl) part of the ligand engages with a hydrophobic pocket in the receptor bg.ac.rs.
The affinity of TFMPP for its target receptors is quantified by its dissociation constant (Ki). As detailed in the table above, 3-TFMPP has moderate to high affinity for several serotonin receptors, with the highest affinity observed at the 5-HT2C receptor (Ki = 62 nM) nih.gov. The specific position of the trifluoromethyl group on the phenyl ring and other substitutions on the piperazine core can dramatically alter these binding affinities, a principle that guides the design of new selective ligands nih.govresearchgate.net. The psychotropic activity of TFMPP is believed to be mediated through its agonism at 5-HT1B receptors nih.gov.
Therapeutic Potential and Pharmacological Profiles
The this compound scaffold is a key pharmacophore in medicinal chemistry, leading to the development of numerous derivatives with a wide range of pharmacological activities. These compounds have been investigated for their potential in treating disorders of the central nervous system, as well as for their applications in oncology, virology, and inflammatory conditions.
Antidepressant and Anxiolytic Activities
The psychotropic activity of 1-(m-trifluoromethylphenyl)piperazine (TFMPP) has been shown to partially resemble that of imipramine-like antidepressant drugs. nih.gov In animal models, TFMPP was active in the behavioural despair test and was able to normalize a social behavioural deficit induced by isolation. nih.gov These effects suggest potential antidepressant and anxiolytic properties. Unlike some antidepressants, TFMPP did not antagonize reserpine-induced hypothermia. nih.gov The mechanism of these actions may be mediated through its activity as an agonist at 5-HT1b receptors. nih.gov
However, the pharmacological profile is complex, as studies in humans have also reported effects such as dysphoria, tension, and anxiety after administration of TFMPP. wikipedia.orgusdoj.gov The compound is a serotonin-releasing agent and demonstrates affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2C receptors. wikipedia.org The activation of 5-HT1A receptors is a common mechanism for anxiolytic drugs. wikipedia.org The observed effects of TFMPP on locomotor activity are associated with the activation of 5-HT1C, and possibly 5-HT1B, receptors. nih.gov Chronic changes in serotonin neurotransmission have been shown to produce compensatory changes that alter the behavioral response to piperazine agonists like TFMPP. nih.gov
Antipsychotic Properties
While this compound itself is not used as an antipsychotic, the broader class of piperazine derivatives includes established therapeutic agents for psychosis. nih.gov For example, the antipsychotic drug clozapine is a well-known piperazine derivative. nih.gov Furthermore, structural relatives that incorporate both a trifluoromethyl group and a piperazine ring, such as Trifluoperazine, are used as phenothiazine antipsychotic drugs. nih.gov First-generation antipsychotics include several piperazine derivatives, highlighting the importance of this chemical scaffold in the design of agents targeting psychotic disorders. drugbank.com These compounds typically exert their effects through antagonism of dopamine receptors. nih.gov
Anticancer and Antiproliferative Activities of Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents in preclinical studies.
A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their antiproliferative activity. Among these, a derivative featuring a [4-(trifluoromethyl)benzyl]piperazine moiety, compound 23 , showed outstanding potency, causing more than a -60% growth rate reduction in nearly all tested cancer cell lines. It was particularly effective against colon, CNS, melanoma, renal, and breast cancers, with a notable growth inhibition (GI50) value of 1.00 μM on the MDA-MB-468 breast cancer cell line.
In another study, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential anticancer agents. nih.gov A series of these compounds incorporated a 1-(m-trifluoromethylphenyl)piperazine moiety. nih.gov These derivatives were tested for their cytotoxic activity against breast adenocarcinoma (MCF7) and non-tumorigenic epithelial (MCF10A) cell lines. nih.gov
Additionally, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been shown to exhibit in vitro anticancer activity across various human cancer cell lines, with a selective efficacy noted against melanoma. mdpi.com
| Derivative Class | Specific Moiety | Key Findings | Cancer Cell Line Examples |
|---|---|---|---|
| Vindoline-Piperazine Conjugates | [4-(Trifluoromethyl)benzyl]piperazine | Potent antiproliferative activity. GI50 = 1.00 μM on MDA-MB-468 cells. | Breast (MDA-MB-468), Colon, CNS, Melanoma, Renal |
| 1,2-Benzothiazine Derivatives nih.gov | 1-(m-Trifluoromethylphenyl)piperazine | Exhibited cytotoxic activity against breast adenocarcinoma cells. | Breast (MCF7) |
| 1-(2-Aryl-2-adamantyl)piperazine Derivatives mdpi.com | Not Specified | In vitro anticancer activity with selective efficacy against melanoma. | Melanoma (MDA-MB-435) |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have been investigated for their effects on inflammation and pain. The compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1 ) demonstrated very strong and statistically significant antinociceptive activity in a mouse formalin test, a model for inflammatory pain. nih.gov
In the first, or neurogenic, phase of the test, LPP1 had an ED50 value of 2.1 mg/kg, which was comparable to that of morphine (3.0 mg/kg). nih.gov The compound was also highly active in the second, inflammatory phase of the test, which involves a combination of peripheral tissue inflammation and central sensitization. nih.gov Furthermore, pretreatment with LPP1 at a dose of 30 mg/kg resulted in a statistically significant 11% decrease in formalin-induced paw edema. nih.gov These findings suggest that LPP1 possesses both central and peripheral antinociceptive mechanisms and has potential as an anti-inflammatory agent. nih.gov
Antiviral Activities of Derivatives
A series of novel trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated for their antiviral properties against plant viruses. frontiersin.orgnih.govnih.govresearchgate.net Several of these compounds, including A1, A2, A3, A9, A10, A16, A17, and A21 , showed higher antiviral activity than the commercialized agent ningnanmycin. frontiersin.orgnih.govresearchgate.net
Compound A16 was identified as particularly potent, with strong protective activity against both Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.orgnih.govresearchgate.net The mechanism of action for compound A16 involves the activation of plant defense pathways, enhancing the activities of defense enzymes such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). frontiersin.orgnih.govresearchgate.net Other piperazine derivatives containing a 1,3,5-triazine structure have also been found to possess potent activity against Potato Virus Y (PVY). mdpi.com
| Compound | Target Virus | EC50 (μg/mL) | Reference Agent (Ningnanmycin) EC50 (μg/mL) |
|---|---|---|---|
| A16 frontiersin.orgnih.govresearchgate.net | TMV | 18.4 | 50.2 |
| CMV | 347.8 | 359.6 |
Neuropharmacological Investigations and Central Pharmacological Activity
This compound and its isomers are known to possess significant central pharmacological activity, primarily through modulation of the serotonin system. TFMPP acts as a non-selective serotonin receptor agonist and a serotonin-releasing agent. wikipedia.orgcaymanchem.com It has affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. wikipedia.org
In animal studies, TFMPP produces a dose-dependent suppression of spontaneous ambulatory behavior, an effect that is blocked by 5-HT antagonists, confirming its mechanism is mediated through serotonin receptors. nih.gov The compound does not typically induce the full 5-HT behavioral syndrome except at high doses. nih.gov
Neurophysiological studies in humans have provided further insight into its central effects. nih.gov Using electroencephalography (EEG), a randomized, placebo-controlled study found that TFMPP significantly reduced the interhemispheric transfer time (IHTT). nih.gov This finding was the first report of the neurophysiological effects of TFMPP in humans and suggests that the compound may affect neurotransmitter systems involved in speeding up the communication between the brain's hemispheres. nih.gov
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Drug Design
Influence of Trifluoromethyl Group on Biological Activity and Selectivity
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a compound's biological activity and selectivity through a combination of electronic and steric effects. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, thereby influencing ionization at physiological pH and the strength of interactions with biological targets. This electronic pull can also deactivate aromatic rings to which it is attached, rendering them less susceptible to metabolic oxidation and thus enhancing the metabolic stability of the drug candidate.
Furthermore, the CF3 group is more lipophilic than a hydrogen atom, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This increased lipophilicity can also lead to stronger hydrophobic interactions with the target protein, potentially increasing binding affinity and potency. While the substitution of a methyl group with a trifluoromethyl group does not universally lead to improved bioactivity, in a significant number of cases, it can increase biological activity by an order of magnitude or more. The gain in binding energy from such a substitution is often driven by favorable electrostatic and solvation free energy changes.
For instance, the introduction of a trifluoromethyl group can enhance the binding selectivity of a ligand for its intended receptor over other related receptors. This is achieved by creating a more specific and complementary fit within the binding pocket, where the unique steric and electronic properties of the CF3 group can be accommodated.
Table 1: Comparison of Biological Activity of a Compound With and Without a Trifluoromethyl Group
| Compound | Structure | Target | IC50 (µM) |
|---|---|---|---|
| Isoxazole Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast Cancer Cell Line) | 19.72 |
| Trifluoromethylated Isoxazole Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer Cell Line) | 2.63 |
Impact of Piperazine Moiety on Pharmacodynamic and Pharmacokinetic Properties
The piperazine ring is a privileged scaffold in medicinal chemistry, widely incorporated into drug candidates for its favorable influence on both pharmacodynamic and pharmacokinetic properties. As a basic, ionizable group, the piperazine moiety can significantly enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability. The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to improved solubility and dissolution rates.
From a pharmacokinetic perspective, the piperazine moiety can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its ability to improve water solubility can lead to better absorption from the gastrointestinal tract. The pKa of the piperazine nitrogens can be modulated by substituents, allowing for fine-tuning of the ionization state to balance solubility and membrane permeability. Furthermore, the piperazine ring can serve as a versatile handle for the attachment of various substituents, enabling the optimization of properties such as metabolic stability and plasma protein binding. For instance, substitution on one of the piperazine nitrogens can block metabolism at that site.
Table 2: Pharmacokinetic Parameters of a Piperazine-Containing Drug
| Parameter | Value |
|---|---|
| Oral Bioavailability | 60-80% |
| Protein Binding | 60-70% |
| Metabolism | Partially in the liver |
| Elimination | Primarily renal |
Positional Isomer Effects on Biological Efficacy and Selectivity
Research on trifluoromethylphenylpiperazine (TFMPP) isomers has revealed significant differences in their affinities for various serotonin (5-HT) receptor subtypes. For example, 3-TFMPP is known to have significant affinity for several 5-HT receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. nih.gov In contrast, the 2- and 4-isomers often display different binding profiles, highlighting the critical role of the trifluoromethyl group's position in determining receptor selectivity. nih.gov
The electronic effect of the trifluoromethyl group also varies with its position. In the para position, its electron-withdrawing inductive and resonance effects are maximized, which can significantly influence the pKa of the piperazine nitrogens and the electronic character of the phenyl ring. In the meta position, the inductive effect dominates, while in the ortho position, steric hindrance can also come into play, influencing both receptor binding and metabolic stability. These subtle differences underscore the importance of precise positional control during the synthesis of drug candidates containing the trifluoromethylphenylpiperazine scaffold.
Table 3: Serotonin Receptor Binding Affinities (Ki, nM) of TFMPP Positional Isomers
| Receptor | 2-TFMPP | 3-TFMPP | 4-TFMPP |
|---|---|---|---|
| 5-HT1A | Data not available | 288 | Data not available |
| 5-HT1B | Data not available | 132 | Data not available |
| 5-HT1D | Data not available | 282 | Data not available |
| 5-HT2A | Data not available | 269 | Data not available |
| 5-HT2C | Data not available | 62 | Data not available |
Substituent Effects on Receptor Interactions and Overall Potency
The nature of the substituent can impact several key factors. For instance, bulky or lipophilic substituents can enhance binding affinity through increased van der Waals or hydrophobic interactions with the receptor. Conversely, the introduction of polar groups capable of forming hydrogen bonds can lead to stronger and more specific interactions with the target protein. The size, shape, and flexibility of the substituent are all critical parameters that can be adjusted to achieve the desired biological effect.
A study on disubstituted piperazine analogues, where a methylenedioxybenzyl group was added to the second nitrogen of trifluoromethylphenylpiperazine, demonstrated that this substitution was generally detrimental to binding at most 5-HT1 receptor subtypes. nih.gov However, all of the regioisomers displayed significant binding to 5-HT2B receptors, indicating that the substituent's effect is highly dependent on the specific receptor subtype. nih.gov This highlights the nuanced nature of SAR in this chemical series and the potential to achieve receptor selectivity through careful substituent selection.
Table 4: Effect of a Methylenedioxybenzyl Substituent on the 5-HT1A Receptor Affinity of 3-TFMPP
| Compound | Structure | 5-HT1A Receptor Affinity (Ki, nM) |
|---|---|---|
| 3-TFMPP | 1-(3-(Trifluoromethyl)phenyl)piperazine | 288 |
| 3-TFMPP-3,4-MDBP | 1-(3-(Trifluoromethyl)phenyl)-4-(3,4-methylenedioxybenzyl)piperazine | 188 |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules. These ab initio methods provide a detailed picture of electron distribution and its influence on molecular reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study molecules like 1-(m-(trifluoromethyl)phenyl)piperazine (TFMPP), a derivative of 1-(Trifluoromethyl)piperazine, to understand its molecular conformation, vibrational frequencies, and electronic transitions. nih.gov
In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation. For TFMPP, calculations using the 6-311++G(d,p) basis set have been performed to determine optimized geometry, as well as the frequency and intensity of its vibrational bands. nih.gov The calculated harmonic vibrational frequencies are then compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to validate the computational model. nih.gov A strong agreement between the observed and calculated frequencies indicates the reliability of the DFT approach for describing the molecular structure. nih.gov
DFT also provides a framework for exploring chemical reactivity. researchgate.net By analyzing the electronic density, researchers can predict how a molecule will interact with other chemical species, offering insights into its potential chemical reactions. mdpi.com
Table 1: Example of DFT Calculation Parameters for a Related Compound
| Parameter | Specification |
|---|---|
| Method | Density Functional Theory (DFT) |
| Basis Set | 6-311++G(d,p) |
| Application | Geometry Optimization, Vibrational Frequency Calculation |
This table is illustrative of typical parameters used in DFT studies of similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electronic distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different regions of electrostatic potential.
Red : Indicates electron-rich regions, which are susceptible to electrophilic attack.
Blue : Indicates electron-deficient regions, which are susceptible to nucleophilic attack.
Green : Represents areas of neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the piperazine (B1678402) ring due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential (blue) on the adjacent carbon atom and the fluorine atoms, indicating susceptibility to nucleophilic attack. The hydrogen atoms on the piperazine ring would also exhibit positive potential. This visual representation helps in predicting the molecule's interaction with receptors and other molecules. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org These two orbitals are crucial in chemical reactions as they are the primary orbitals involved in electron donation and acceptance. wikipedia.orgyoutube.com
HOMO : The outermost orbital containing electrons. Molecules tend to donate electrons from their HOMO, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com
LUMO : The innermost orbital that is empty of electrons. Molecules accept electrons into their LUMO, and its energy level corresponds to the molecule's electrophilicity. youtube.com
Table 2: Key Concepts in Frontier Molecular Orbital Analysis
| Concept | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques that allow for the study of the dynamic behavior of molecules and their interactions with other systems, such as biological receptors.
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.govresearchgate.net This technique is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net The process involves a search algorithm to generate various binding poses and a scoring function to evaluate the fitness of each pose, predicting the binding affinity. nih.govresearchgate.net
For compounds containing the phenylpiperazine scaffold, molecular docking studies have been performed to predict their binding modes within the active sites of biological targets like topoisomerase IIα. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, docking simulations could predict its binding affinity and orientation within various receptors, providing insights into its potential pharmacological activity. The results, often expressed as a binding energy score, help in ranking potential ligands and prioritizing them for further experimental testing. researchgate.net
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations are often performed on a ligand-receptor complex obtained from molecular docking to assess its stability and to analyze the conformational changes that may occur. mdpi.commdpi.com
The stability of the complex is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. mdpi.com A stable RMSD plot suggests that the system has reached equilibrium and the ligand remains bound in a stable conformation. mdpi.com Another important parameter is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues, providing information about the flexibility of different parts of the protein upon ligand binding. mdpi.com
MD simulations can also provide insights into the conformational landscape of the ligand itself. njit.edunih.gov For a flexible molecule like this compound, these simulations can explore different possible shapes (conformations) the molecule can adopt and their relative energies, which is crucial for understanding its interaction with a binding site. njit.edu
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-(m-(trifluoromethyl)phenyl)piperazine | TFMPP |
| N-(3-trifluoromethylphenyl)ethylenediamine | - |
| N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine | - |
| 3-trifluoromethylaniline | - |
Comparative Molecular Field Analysis (CoMFA) in SAR Studies
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. google.comijpsonline.comslideshare.net For derivatives of this compound, CoMFA provides valuable insights into the steric and electrostatic interactions that govern their binding affinity to a biological target.
The process begins by aligning a training set of trifluoromethylpiperazine-containing molecules based on a common substructure or a pharmacophore model. mdpi.comresearchgate.net Once aligned, the molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated between the molecule and a probe atom (e.g., an sp3 carbon atom with a +1 charge). nih.gov This generates two distinct molecular fields for each compound.
Partial Least Squares (PLS) analysis is then employed to derive a statistical model that correlates the variations in these fields with the observed biological activities (e.g., IC50 or Ki values). ijpsonline.com The results of a CoMFA study are often visualized as 3D contour maps. nih.gov
Steric Contour Maps: These maps highlight regions where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow) for enhancing biological activity. For instance, a green contour near a specific position on the piperazine or the trifluoromethyl-bearing ring would suggest that adding a larger group at that position could increase potency.
Electrostatic Contour Maps: These maps indicate regions where positive charge is favorable (blue contours) or negative charge is favorable (red contours). A blue contour near the piperazine nitrogen would reinforce the importance of its basicity and potential for protonation, while red contours might suggest locations for introducing electron-withdrawing groups to improve interactions.
By interpreting these maps, medicinal chemists can rationally design new this compound derivatives with improved activity. For example, a CoMFA study on a series of arylpiperazine antagonists of the 5-HT3 receptor demonstrated that protonated structures yielded better statistical results, underscoring the importance of the electrostatic field of the piperazine nitrogen. nih.gov Although not specifically on trifluoromethylpiperazine derivatives, such studies on analogous arylpiperazines establish the methodology's utility for this class of compounds. researchgate.netnih.gov
Prediction of Physicochemical and Pharmacokinetic Parameters
Computational methods are instrumental in the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to reduce late-stage attrition. nih.gov
In silico Prediction of Lipophilicity and Membrane Permeability
Lipophilicity and membrane permeability are critical determinants of a drug's oral absorption and distribution. researchgate.net The this compound moiety itself presents a balance of properties: the trifluoromethyl group (CF3) is highly lipophilic and electron-withdrawing, while the piperazine ring is basic and generally more hydrophilic, especially when protonated.
Lipophilicity: This is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at physiological pH). In silico prediction of logP can be performed using various algorithms based on atomic contributions or fragment-based methods. The presence of the CF3 group significantly increases the lipophilicity of the parent phenylpiperazine scaffold.
Membrane Permeability: This property is often predicted using models trained on experimental data from assays like the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govnih.govnih.gov Computational models for permeability often use a combination of molecular descriptors, including:
Calculated logP (ClogP) or logD
Molecular weight (MW)
Polar Surface Area (PSA)
Number of hydrogen bond donors and acceptors
Molecular flexibility (e.g., number of rotatable bonds)
For compounds containing the this compound scaffold, these models can predict their ability to passively diffuse across cellular membranes. nih.gov While the increased lipophilicity from the CF3 group can enhance membrane partitioning, the basic nitrogen of the piperazine ring can become protonated at physiological pH, increasing polarity and potentially limiting passive diffusion. Therefore, computational models must accurately account for the pKa of the compound and its ionization state. nih.gov
| Parameter | Predicted Influence of Trifluoromethylpiperazine Moiety | Computational Model/Method |
| Lipophilicity (logP) | Increased due to the CF3 group | Atom/Fragment-based calculations (e.g., ClogP) |
| Membrane Permeability | Balanced; CF3 group enhances, protonated piperazine may reduce | QSPR models, MD simulations |
| Aqueous Solubility | Reduced by lipophilic CF3 group; enhanced by basic piperazine | General Solubility Equation (GSE), machine learning models |
Computational Assessment of Metabolic Stability
For this compound derivatives, several metabolic pathways can be anticipated and modeled. Experimental studies on the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have shown that it is extensively metabolized through two primary routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov
Computational models, such as those integrated into platforms like StarDrop™ or software like Meteor Nexus and MetaPrint2D, can predict these metabolic vulnerabilities. nih.govresearchgate.net These models typically work by:
Site of Metabolism Prediction: Identifying atoms within the molecule that are most susceptible to enzymatic attack, primarily by CYP isoforms. For a trifluoromethylphenylpiperazine structure, models would likely flag the aromatic ring positions and the carbon atoms alpha to the piperazine nitrogens as potential sites for oxidation.
Metabolite Prediction: Predicting the structures of the major metabolites that would be formed from these reactions.
Stability Prediction: Some models provide a quantitative prediction of metabolic stability, often expressed as in vitro intrinsic clearance (CLint) or half-life (t1/2) in liver microsomes. nih.gov
The trifluoromethyl group itself is generally resistant to metabolism, which is one of the key reasons for its use in drug design. By replacing a metabolically labile methyl group with a CF3 group, the metabolic stability of a compound can be significantly enhanced. Computational models can quantify this effect by showing a reduced lability score for the carbon atom bearing the trifluoromethyl group. researchgate.net
Advanced Computational Methodologies in Drug Design
Virtual Screening for Novel Ligand Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net The this compound scaffold can be used as a query in ligand-based virtual screening to find novel molecules with similar properties.
The process involves:
Library Preparation: Large chemical databases, which can contain millions to billions of compounds, are prepared for screening. nih.govyoutube.com
Query Definition: A known active molecule containing the trifluoromethylpiperazine scaffold is used as a template.
Similarity Searching: The library is searched for molecules that have a high degree of similarity to the query. Similarity can be assessed based on 2D fingerprints (representing structural features) or 3D shape and pharmacophore features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, and charged groups). cam.ac.uk
The trifluoromethylpiperazine moiety contributes key features to a pharmacophore model: a hydrophobic region (the trifluoromethylphenyl part) and a basic nitrogen atom capable of forming hydrogen bonds or ionic interactions. Virtual screening can identify diverse new scaffolds that present these same features in a similar spatial arrangement, leading to the discovery of structurally novel lead compounds. nih.gov
De Novo Drug Design Approaches Utilizing Trifluoromethylpiperazine Scaffold
De novo drug design aims to construct novel molecules from scratch, often within the constraints of a target's binding site. nih.gov The this compound scaffold can be incorporated into this process in several ways:
As a Building Block: De novo design algorithms can use a library of molecular fragments to build new molecules. The trifluoromethylpiperazine group can be included as a privileged fragment, which is then elaborated upon by the algorithm to create novel structures that fit the target binding site.
In Scaffold Hopping: This technique involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent scaffold, while retaining the key side chains responsible for activity. uniroma1.itresearchgate.net The trifluoromethylpiperazine core can be used to replace other cyclic diamine or aryl-heterocycle scaffolds in a known ligand. This can lead to the discovery of new chemical series with potentially improved properties, such as better pharmacokinetics or novel intellectual property. chemrxiv.org
Generative reinforcement learning models can be trained to produce molecules that contain a specific scaffold like trifluoromethylpiperazine while optimizing for desired properties such as binding affinity, solubility, and metabolic stability. chemrxiv.org These advanced computational methods accelerate the exploration of chemical space and facilitate the design of innovative drug candidates based on this valuable scaffold.
Applications Beyond Medicinal Chemistry
Material Science Applications
The incorporation of fluorinated moieties, particularly the trifluoromethyl group, into polymer backbones is a well-established strategy for developing high-performance materials. The 1-(Trifluoromethyl)piperazine structure is explored as a building block for such advanced materials, including polymers designed for enhanced durability and resistance. chemimpex.com
The trifluoromethyl (-CF3) group is known to impart significant improvements in the thermal and chemical resistance of polymers. When integrated into a polymer chain, the strong carbon-fluorine bonds and the bulkiness of the -CF3 group can enhance the material's stability at high temperatures and resistance to chemical degradation. Research into high-performance polymers like polyamides and poly(amide-imide)s demonstrates that the inclusion of -CF3 groups leads to materials with high glass transition temperatures (Tg), often exceeding 300°C, and stability at temperatures up to 400°C. kaist.ac.kr
The presence of the trifluoromethyl group can disrupt polymer chain packing, which reduces crystallinity and improves the solubility of otherwise intractable aromatic polymers in organic solvents. nih.govmdpi.com This enhanced solubility is crucial for processing and fabricating the polymers into usable forms like thin films, without compromising their thermal stability. kaist.ac.krnih.gov The principle applies to monomers like this compound, which can be used in the synthesis of polymers intended for industries such as automotive and aerospace where high thermal and chemical resilience are required. chemimpex.com
Table 1: Properties of High-Performance Polymers Containing Trifluoromethyl Groups
| Polymer Type | Monomer Component Feature | Glass Transition Temperature (Tg) | Key Properties | Reference |
|---|---|---|---|---|
| Polyamide (PA) | Unsymmetrical diamine with -CF3 groups | > 300°C | High thermal stability, good solubility, optical transparency | mdpi.com |
| Poly(amide-imide) (PAI) | Diamide–diamine monomer with -CF3 groups | > 300°C | High thermal stability, good solubility, film-forming capability | kaist.ac.krnih.gov |
Exploration in Advanced Materials Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules for advanced materials. chemimpex.com Its stability and reactivity are valued by researchers developing novel materials. The trifluoromethyl group's electron-withdrawing nature and lipophilicity can be leveraged to tailor the properties of new substances. For instance, monomers containing -CF3 groups are used to create materials with low dielectric constants and reduced water absorption, which are desirable properties for microelectronics and optoelectronic applications. nih.gov The synthesis of such advanced materials often involves the polycondensation of diamine monomers, a category to which this compound belongs, with other chemical precursors like dicarboxylic acids or dianhydrides. nih.govmdpi.com
Agricultural Chemistry
In the agricultural sector, the trifluoromethyl-piperazine scaffold is utilized in the development of modern agrochemicals. Its derivatives have shown promise as effective pesticides and as agents that can protect crops by activating their innate defense mechanisms.
The unique properties of the trifluoromethyl group, such as its effect on lipophilicity and metabolic stability, are beneficial in the design of effective pesticides. chemimpex.com Derivatives of this compound are investigated for their potential to improve the efficacy of pesticides against various pests while aiming to reduce environmental impact. chemimpex.com The trifluoromethylpyridine moiety, often combined with a piperazine (B1678402) linker, is a key active structure in several commercial pesticides, including herbicides, insecticides, and fungicides.
A significant area of research involves the use of trifluoromethylpyridine piperazine derivatives as plant activators to combat viral diseases in crops. chemimpex.comnih.gov These compounds can induce a state of heightened defense readiness in plants, known as systemic acquired resistance (SAR), without directly acting on the pathogen. nih.gov
Research has demonstrated the efficacy of these derivatives against significant plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). In one study, a series of novel trifluoromethylpyridine piperazine derivatives were synthesized and tested for their antiviral properties. Several of these compounds exhibited higher antiviral activity than the commercial agent ningnanmycin. chemsynthesis.com
Table 2: Antiviral Activity of a Lead Trifluoromethylpyridine Piperazine Derivative (A16)
| Virus | Compound A16 EC50 (μg/mL) | Ningnanmycin EC50 (μg/mL) | Finding | Reference |
|---|---|---|---|---|
| Tobacco Mosaic Virus (TMV) | 18.4 | 50.2 | Significantly more potent protective activity | chemsynthesis.com |
The mechanism of action for these compounds involves stimulating the plant's own defense systems. The lead compound A16 was found to enhance the activity of key defense enzymes, including superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). chemsynthesis.com By activating the phenylpropanoid biosynthesis pathway, these piperazine derivatives strengthen the plant's intrinsic antiviral capabilities. chemimpex.comchemsynthesis.com This approach offers a promising strategy for developing new antiviral pesticides that work by boosting plant immunity. chemimpex.comnih.gov
Analytical Chemistry and Forensic Science
1-(3-Trifluoromethylphenyl)piperazine, commonly known as TFMPP, has gained notoriety as a designer drug, often sold as a "legal" alternative to illicit substances like MDMA (Ecstasy). wikipedia.org This has made it a significant target for analysis in forensic laboratories.
TFMPP is frequently found in combination with 1-benzylpiperazine (B3395278) (BZP), a mixture intended to mimic the effects of MDMA. wikipedia.org As a result, forensic chemists have developed and validated analytical methods to detect and quantify TFMPP and its metabolites in seized materials and biological specimens, such as urine and blood. acs.orgnih.gov
Standard analytical techniques for the identification of TFMPP include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comacs.org These methods are essential for forensic toxicology screens to confirm exposure in clinical or criminal cases. acs.org Studies on the metabolism of TFMPP have identified its major urinary metabolite, p-Hydroxy-TFMPP (p-OH-TFMPP), which serves as a key biomarker for detecting TFMPP use, even after the parent compound has been cleared from the body. nih.gov Beyond its role as an analyte in forensic cases, pure this compound is also used as a reference standard in analytical methods to ensure the accuracy and quality control of tests designed to detect related compounds. chemimpex.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP |
| 1-benzylpiperazine | BZP |
| p-Hydroxy-TFMPP | p-OH-TFMPP |
| Ningnanmycin | - |
| Superoxide Dismutase | SOD |
| Polyphenol Oxidase | PPO |
| Phenylalanine Ammonialyase | PAL |
Method Development for Detection and Quantification in Various Matrices
The detection and quantification of this compound (TFMPP) in various biological and non-biological matrices are crucial for forensic toxicology, clinical analysis, and research. Several analytical methods have been developed and validated for this purpose, primarily relying on chromatographic techniques coupled with mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a widely employed method for the analysis of TFMPP. One validated GC-MS method allows for the simultaneous quantification of TFMPP and 1-benzylpiperazine (BZP) in plasma, urine, and cell culture medium. This method involves sample preparation steps including protein precipitation for plasma, enzymatic hydrolysis, liquid-liquid extraction for cell culture medium, solid-phase extraction, and perfluoroacylation derivatization. The method demonstrated linearity over a concentration range of 0-10 μg/mL for both TFMPP and BZP in all three matrices. The limits of detection (LOD) and quantification (LOQ) were found to be 0.004 and 0.016 μg/mL in plasma, and 0.002 and 0.008 μg/mL in urine, respectively. High extraction efficiencies were also reported, ranging from 79% to 96% in plasma and 90% to 108% in urine.
Another approach utilized a gas chromatography/nitrogen-phosphorus detector (GC/NPD) for the detection of TFMPP and 1-(3-chlorophenyl)piperazine (B195711) in urine and blood samples. This method, which incorporates a modified liquid-liquid extraction/solid-phase extraction, boasts high recovery rates, extraction efficiency, and sensitivity with a low limit of detection.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and specificity for the detection of TFMPP. One study detailed an LC-MS method for the confirmation and quantification of TFMPP and BZP in urine specimens. Following a full scan GC-MS screen, LC-electrospray ionization-MS (LC-ESI-MS) operating in selected ion monitoring (SIM) mode was used for confirmation. This method successfully quantified urinary concentrations of TFMPP ranging from 0.79 to 25.4 mg/L.
High-performance liquid chromatography (HPLC) with fluorescence detection has also been developed for the simultaneous determination of TFMPP and BZP in rat plasma. This method involves labeling the compounds with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), allowing for sensitive detection with lower detection limits of 4.6 ng/mL for TFMPP. The intra- and inter-day precisions were reported to be less than 4.8% and 9.1%, respectively.
The following table summarizes the key parameters of some of the developed analytical methods for the detection and quantification of this compound.
| Analytical Technique | Matrix | Sample Preparation | Linearity Range | LOD | LOQ | Reference |
| GC-MS | Plasma, Urine, Cell Culture Medium | Protein precipitation, enzymatic hydrolysis, LLE, SPE, derivatization | 0-10 µg/mL | 0.004 µg/mL (Plasma), 0.002 µg/mL (Urine) | 0.016 µg/mL (Plasma), 0.008 µg/mL (Urine) | nih.gov |
| GC/NPD | Urine, Blood | Modified LLE/SPE | - | Low | - | mdpi.com |
| LC-ESI-MS (SIM) | Urine | - | - | - | - | mdpi.comresearchgate.net |
| HPLC-Fluorescence | Rat Plasma | Derivatization with DIB-Cl | - | 4.6 ng/mL | - | mdpi.com |
Identification and Analysis of Related Compounds
The analysis of this compound often necessitates the identification and differentiation of its related compounds, which include constitutional isomers and other piperazine derivatives that may be co-administered or present as impurities.
A significant challenge in the analysis of TFMPP is its differentiation from its isomers, such as 1-(2-trifluoromethylphenyl)piperazine (B40770) and 1-(4-trifluoromethylphenyl)piperazine (B1295231). Analytical methods must be capable of resolving these isomers to ensure accurate identification and quantification. One study demonstrated that their liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method could distinguish between 1-(3-trifluoromethylphenyl)piperazine and its constitutional isomer, 1-(4-trifluoromethylphenyl)piperazine, based on their retention times. mdpi.com This separation is crucial for forensic and clinical settings to confirm the specific substance ingested. A gas chromatography-mass spectrometry (GC-MS) method has also been developed that achieves the separation of 2-, 3-, and 4-substituted trifluoromethylphenylpiperazine isomers. mdpi.com
Furthermore, TFMPP is frequently encountered in combination with other piperazine derivatives, most notably 1-benzylpiperazine (BZP). nih.govmdpi.comresearchgate.net Analytical methods are therefore often developed to simultaneously detect and quantify both TFMPP and BZP in various matrices. nih.govmdpi.comresearchgate.netmdpi.com The co-analysis of these compounds is important as their synergistic effects can have different toxicological implications.
The metabolism of TFMPP also leads to the formation of related compounds that can be targeted for analysis to confirm exposure. Studies on the metabolism of TFMPP in rats have identified several phase I and phase II metabolites. researchgate.netnih.gov Phase I metabolism involves hydroxylation of the aromatic ring and degradation of the piperazine moiety, leading to metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline. researchgate.netnih.gov Phase II reactions include glucuronidation, sulfation, and acetylation of the phase I metabolites. researchgate.netnih.gov A systematic toxicological analysis procedure using full-scan GC/MS after acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation has been shown to detect TFMPP and its metabolites in rat urine. researchgate.netnih.gov
The following table lists some of the common related compounds of this compound that are relevant in analytical testing.
| Compound Name | Relationship to this compound | Analytical Significance |
| 1-(2-Trifluoromethylphenyl)piperazine | Positional Isomer | Requires chromatographic separation for accurate identification. |
| 1-(4-Trifluoromethylphenyl)piperazine | Positional Isomer | Requires chromatographic separation for accurate identification. mdpi.com |
| 1-Benzylpiperazine (BZP) | Commonly co-administered | Methods are often developed for simultaneous detection. nih.govmdpi.comresearchgate.net |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Structurally related piperazine derivative | May be present in illicit products. |
| N-(3-Trifluoromethylphenyl)ethylenediamine | Metabolite | Can be a biomarker of TFMPP exposure. researchgate.netnih.gov |
| N-(Hydroxy-3-trifluoromethylphenyl)ethylenediamine | Metabolite | Can be a biomarker of TFMPP exposure. researchgate.netnih.gov |
| 3-Trifluoromethylaniline | Metabolite | Can be a biomarker of TFMPP exposure. researchgate.netnih.gov |
| Hydroxy-3-trifluoromethylaniline | Metabolite | Can be a biomarker of TFMPP exposure. researchgate.netnih.gov |
Sensor Applications for Detection of Trifluoromethylpiperazine
The development of sensors for the rapid and selective detection of psychoactive substances is an area of growing interest for on-site screening and point-of-care testing. While extensive research has been conducted on chromatographic methods for this compound (TFMPP) detection, the development of specific sensor applications for this compound is still an emerging field.
Electrochemical methods have shown promise for the detection of piperazine derivatives. Voltammetric profiling of several psychoactive piperazines, including TFMPP, has been investigated at a glassy carbon electrode. plu.mx This research indicates that the oxidative profiles of these compounds are influenced by the nature of the amine group in their molecular structure. plu.mx For aryl piperazines like TFMPP, the aromatic amine plays a crucial role in the electrochemical behavior. plu.mx Such studies lay the groundwork for developing electrochemical sensors for the quantitative detection of these substances.
For instance, a voltammetric method for the determination of aryl piperazines, including 1-(4-trifluoromethylphenyl)piperazine (a positional isomer of TFMPP), has been described with a limit of detection in the order of 0.1 μg∙mL⁻¹. While this method was developed for the para-isomer, it suggests the feasibility of applying similar electrochemical principles for the detection of TFMPP.
Potentiometric sensors, another type of electrochemical sensor, have been developed for other piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP). mdpi.com These sensors often utilize a supramolecular architecture as an ionophore for selective recognition. Although no specific potentiometric sensor for TFMPP has been detailed in the reviewed literature, the principles of molecular recognition used for mCPP could potentially be adapted for TFMPP.
Research into biosensors and optical sensors for TFMPP is limited. While biosensors have been developed for other psychoactive compounds, their specific application to TFMPP has not been widely reported. Similarly, dedicated optical sensors for TFMPP are not prevalent in the current scientific literature.
Q & A
Q. What are common synthetic routes for preparing 1-(trifluoromethyl)piperazine derivatives?
Methodological Answer: The synthesis typically involves:
- Alkylation reactions : Reacting this compound with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃. For example, 1-(3-nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine was synthesized via alkylation with 3-nitrobenzyl bromide in 90% yield .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives. For instance, triazole-linked derivatives were synthesized using CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O solvent system, achieving yields up to 97% .
- Amide Coupling : Carbodiimide-mediated coupling (e.g., HOBt/TBTU) for functionalized diamino-butylbenzamides, as seen in dopamine D3 receptor ligand synthesis .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, ¹H NMR of 7b (δ 3.80 ppm for N-CH₂) validated triazole formation .
- LCMS/HRMS : Determines molecular ion peaks and purity. Compound 7c showed [M+H]⁺ at m/z 397.160 .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, F percentages within 0.5% of theoretical values) .
- Melting Point Analysis : Used to assess crystallinity and purity (e.g., 7b: 168–170°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized for low-yielding this compound derivatives?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., DCM:H₂O 2:1) to enhance solubility of reactants and stabilize intermediates .
- Catalyst Loading : Adjust CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) ratios to accelerate CuAAC kinetics .
- Temperature Control : For thermally sensitive intermediates, maintain ambient temperatures to prevent side reactions (e.g., nitro group reduction) .
- Purification Strategies : Employ gradient silica gel chromatography (e.g., ethyl acetate:hexane 1:8) for isomers with similar polarities .
Q. How can contradictory biological activity data for structurally similar derivatives be resolved?
Methodological Answer:
- Substituent Effect Analysis : Compare derivatives with varying substituents (e.g., 7b vs. 7c in ). The position of nitro groups (ortho vs. para) alters π-π stacking in molecular docking, impacting anticancer activity .
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to distinguish true activity from assay noise .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinities (ΔG values) with experimental cytotoxicity. For example, derivatives with higher binding scores to EGFR showed lower IC₅₀ values .
Q. What strategies improve the solubility and bioavailability of this compound-based drug candidates?
Methodological Answer:
- pKa Modulation : Introduce ionizable groups (e.g., pyridinyl in ) to enhance water solubility. Thermodynamic studies show piperazine derivatives with pKa ~8.1 exhibit optimal solubility at physiological pH .
- Prodrug Design : Conjugate with hydrolyzable esters or amides (e.g., pentanamide in ) to increase membrane permeability .
- Co-Crystallization : Use co-formers like succinic acid to stabilize amorphous phases and improve dissolution rates .
Q. How can molecular docking guide the design of this compound derivatives with enhanced target specificity?
Methodological Answer:
- Target Selection : Prioritize receptors with validated roles in disease (e.g., dopamine D3 for neuropsychiatric disorders) .
- Ligand Preparation : Generate 3D conformers (e.g., using OpenBabel) and optimize protonation states at pH 7.4 .
- Binding Pocket Analysis : Identify key interactions (e.g., hydrogen bonds with Ser192 or hydrophobic contacts with Phe346 in EGFR) to refine substituent placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
